molecular formula C13H16N2 B13568283 1-(2-Cyclopropylethyl)-1h-indol-5-amine

1-(2-Cyclopropylethyl)-1h-indol-5-amine

Cat. No.: B13568283
M. Wt: 200.28 g/mol
InChI Key: KOWWRHTUXDABEY-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-1h-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to the indole ring at the 1-position. The presence of the cyclopropyl group can impart unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylethyl)-1h-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with 2-cyclopropylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the use of a Grignard reagent. In this method, 2-cyclopropylethyl magnesium bromide is prepared and then reacted with an indole derivative to form the desired product. This reaction is usually performed under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow chemistry techniques. These methods allow for better control over reaction conditions and can improve the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-1h-indol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-(2-Cyclopropylethyl)-1h-indol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylethyl)-1h-indol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(2-Cyclopropylethyl)-1h-indol-5-amine can be compared with other indole derivatives, such as:

    1-(2-Cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone: This compound features additional functional groups that can impart different biological activities.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine, used in various chemical reactions.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant growth-regulating properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

1-(2-cyclopropylethyl)indol-5-amine

InChI

InChI=1S/C13H16N2/c14-12-3-4-13-11(9-12)6-8-15(13)7-5-10-1-2-10/h3-4,6,8-10H,1-2,5,7,14H2

InChI Key

KOWWRHTUXDABEY-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCN2C=CC3=C2C=CC(=C3)N

Origin of Product

United States

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